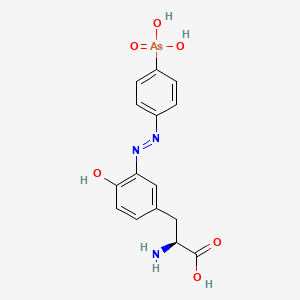

Tyrosine-4-azobenzenearsonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

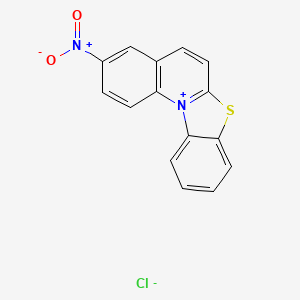

Tyrosine-4-azobenzenearsonate is an L-tyrosine derivative having a 4-arsonophenyldiazenyl group at the 3-position of the benzene ring. It is a L-tyrosine derivative, a monoazo compound and a non-proteinogenic L-alpha-amino acid. It derives from an arsanilic acid.

Scientific Research Applications

Immunogenicity and Immune Response

- Tyrosine-4-azobenzenearsonate (ABA-tyrosine) is known for its immunogenic properties. Research has shown that it regularly induces delayed hypersensitivity in guinea pigs when combined with certain adjuvants, suggesting its potential role in studying immune responses (Nauciel & Raynaud, 1971).

- The compound's ability to stimulate cellular immune responses has been observed, particularly the contribution of the side chain of tyrosine to its immunogenicity. Alterations to the tyrosine side chain in ABA-tyrosine can impact its immunogenicity, which is essential for understanding antigen recognition and the immune response (Alkan, Bush, Nitecki & Goodman, 1972).

Antigen Presentation and T-Cell Activation

- Studies have revealed that ABA-tyrosine can be presented by different mouse Ia molecules, using a common agretope. This indicates its role in T cell activation and the immune response, helping to understand how T cells recognize and respond to antigens (Baskar, Sunshine & Leskowitz, 1990).

- Additionally, the structural requirements for T-cell recognition of ABA-tyrosine have been analyzed in rats and mice, shedding light on the essential features for antigen association with Ia molecules and T-cell recognition (Roy & Leskowitz, 1984).

Antigenicity and Antibody Response

- The antigenic properties of ABA-tyrosine have been studied, particularly its capacity to serve as a carrier for macromolecular haptens. This provides insights into the mechanisms of immune response and antibody production (Alkan, Nitecki & Goodman, 1971).

- Investigations into the antigenicity of p-azobenzenearsonate-containing oligopeptides in rabbits have contributed to understanding how the immune system recognizes and responds to synthetic antigens of low molecular weight (Levin, Becker & Sela, 1974).

Pathways and Mechanisms in Antigen Processing

- ABA-tyrosine's presentation to T cells requires specific intracellular pathways, as indicated by studies showing that its presentation by accessory cells is affected by lysosomotropic agents. This highlights the importance of understanding antigen processing mechanisms in the immune response (Joshi, Baskar & Leskowitz, 1990).

properties

CAS RN |

33650-94-1 |

|---|---|

Product Name |

Tyrosine-4-azobenzenearsonate |

Molecular Formula |

C15H16AsN3O6 |

Molecular Weight |

409.23 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C15H16AsN3O6/c17-12(15(21)22)7-9-1-6-14(20)13(8-9)19-18-11-4-2-10(3-5-11)16(23,24)25/h1-6,8,12,20H,7,17H2,(H,21,22)(H2,23,24,25)/t12-/m0/s1 |

InChI Key |

RTPAIUXEQXVJCO-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)[As](=O)(O)O |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)[As](=O)(O)O |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)[As](=O)(O)O |

synonyms |

ABA-T arsanilazotyrosine azobenzenarsonate-tyrosine L-tyrosine-4-azobenzenearsonate L-tyrosine-p-azobenzenearsonate tyrosine-4-azobenzenearsonate |

Origin of Product |

United States |

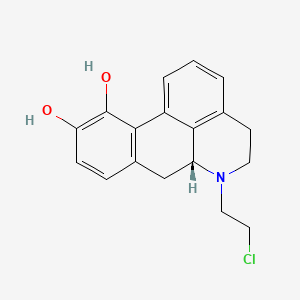

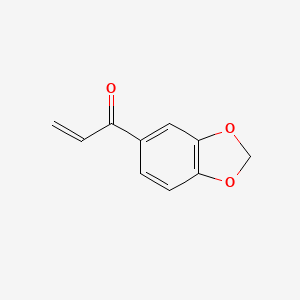

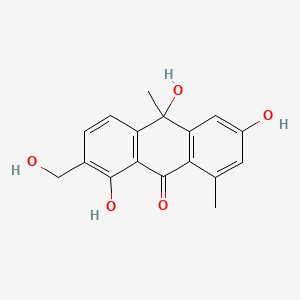

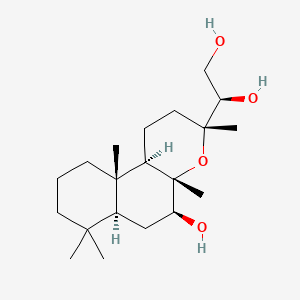

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

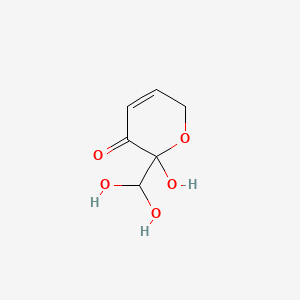

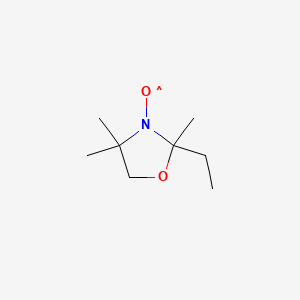

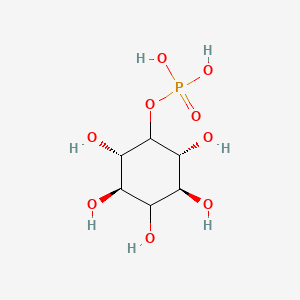

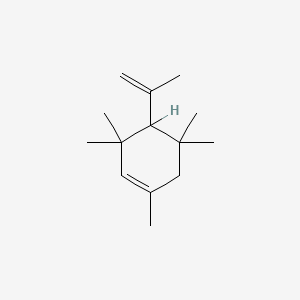

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.